molecular formula C16H23NO3 B153268 Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate CAS No. 1000931-04-3

Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate

Cat. No.: B153268
CAS No.: 1000931-04-3
M. Wt: 277.36 g/mol
InChI Key: HWNKSGVMOCONJS-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO3 It is a piperidine derivative, characterized by the presence of a tert-butyl ester group, a hydroxyl group, and a phenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and phenylmagnesium bromide. The reaction conditions often include the use of anhydrous solvents such as tetrahydrofuran (THF) and the presence of a base like triethylamine to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often incorporating automated systems for reaction monitoring and product purification. Safety measures are also implemented to handle the reagents and solvents used in the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the piperidine ring can produce a more saturated compound. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for drug development.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C₁₆H₂₃NO₃
  • Molecular Weight: 277.37 g/mol
  • CAS Number: 172734-33-7

The compound features a piperidine ring with a tert-butyl ester and a hydroxyl group, which contribute to its biological activity through interactions with various molecular targets.

This compound exhibits its biological effects primarily through:

  • Enzyme Interaction: The hydroxyl group can form hydrogen bonds with enzymes, modulating their activity. This interaction is crucial for influencing metabolic pathways.
  • Receptor Binding: The compound may act as an agonist or antagonist at specific receptors, affecting physiological processes such as neurotransmission and pain perception.

Inhibition Studies

Research indicates that this compound can inhibit various enzymes and transporters, notably:

  • P-glycoprotein (P-gp): A study demonstrated that analogs of this compound exhibit significantly higher P-gp inhibitory activity, which is essential for drug absorption and metabolism .
CompoundP-gp Inhibition ActivityReference
This compoundHigh
Propafenone Analog10-fold increase

Antimicrobial Activity

In vitro studies have shown that related compounds in the piperidine series possess antibacterial properties, particularly against Mycobacterium tuberculosis. A structure-activity relationship (SAR) analysis identified key substitutions that enhance potency while maintaining favorable physicochemical properties .

AnalogMinimum Inhibitory Concentration (MIC)Target
4PP-16.3 µMM. tuberculosis
4PP-22.0 µMM. tuberculosis

Case Studies

  • Antimicrobial Efficacy
    A high-throughput screening of chemical libraries revealed that compounds similar to tert-butyl 3-hydroxy-4-phenylpiperidine exhibited promising activity against M. tuberculosis, suggesting potential for development as anti-tuberculosis agents .
  • Drug Delivery Systems
    The compound's role in PROTAC (Proteolysis Targeting Chimeras) development highlights its ability to modulate protein levels within cells, potentially leading to enhanced therapeutic outcomes in cancer treatment.

Properties

IUPAC Name

tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-13(14(18)11-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNKSGVMOCONJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609313
Record name tert-Butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000931-04-3
Record name tert-Butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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